3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine
Overview
Description
3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine is a heterocyclic compound with the molecular formula C8H8BrN. It is a brominated derivative of cyclopenta[b]pyridine, characterized by the presence of a bromine atom at the third position of the pyridine ring.
Mechanism of Action
Mode of Action
It’s known that the compound is synthesized through a cyclocondensation reaction . This suggests that it may interact with its targets through a similar mechanism, but further studies are required to confirm this.
Biochemical Pathways
It’s known that the compound is synthesized through a cyclocondensation reaction , which could potentially affect various biochemical pathways.
Pharmacokinetics
The compound’s molecular weight (19806) suggests that it may have good bioavailability
Result of Action
One study suggests that derivatives of the compound may be used as inhibitors for carbon steel corrosion
Action Environment
It’s known that the compound is stable at room temperature in an inert atmosphere , suggesting that it may be sensitive to certain environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine typically involves the bromination of 6,7-dihydro-5H-cyclopenta[b]pyridine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to control the temperature and reaction time more precisely. The use of automated systems can also enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like manganese dioxide or potassium permanganate.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents such as ethanol or dimethylformamide, and catalysts like palladium on carbon.
Oxidation: Oxidizing agents like manganese dioxide or potassium permanganate, solvents such as acetone or dichloromethane.
Major Products
Substitution: Formation of substituted cyclopenta[b]pyridine derivatives.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced cyclopenta[b]pyridine derivatives.
Scientific Research Applications
3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new drugs, particularly in the treatment of neurological disorders.
Material Science: Utilized in the development of novel materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-cyclopenta[b]pyridine: Lacks the bromine atom, making it less reactive in certain substitution reactions.
3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and binding properties.
3-Iodo-6,7-dihydro-5H-cyclopenta[b]pyridine: Contains an iodine atom, which can lead to different reactivity patterns compared to the brominated derivative.
Uniqueness
3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and potential biological activity. The bromine atom can participate in halogen bonding, influencing the compound’s interaction with molecular targets and its overall pharmacological profile .
Properties
IUPAC Name |
3-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN/c9-7-4-6-2-1-3-8(6)10-5-7/h4-5H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOUSQPREWBGRAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=CC(=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30467965 | |
Record name | 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30467965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158331-18-1 | |
Record name | 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30467965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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